Trifluoromethionine is classified as a non-natural amino acid due to its structural divergence from the standard amino acids found in proteins. It is primarily synthesized through chemical methods rather than being sourced from biological organisms. The molecular formula of trifluoromethionine is , with a molecular weight of approximately 203.19 g/mol. Its classification as a fluorinated amino acid positions it within a niche group of compounds that are increasingly utilized in biochemical research and drug development.
Trifluoromethionine can be synthesized using several methods, with two prominent approaches being:
Both methods leverage the unique reactivity of trifluoromethyl groups to facilitate the incorporation into amino acid frameworks.
The molecular structure of trifluoromethionine features a sulfur atom bonded to a carbon chain that includes an amine group, a carboxylic acid group, and a trifluoromethyl group. The presence of fluorine atoms significantly alters the electronic properties of the molecule, affecting its interactions with biological systems.
Key structural data include:
Spectroscopic techniques such as NMR have been employed to confirm the incorporation and structural integrity of trifluoromethionine in protein studies .
Trifluoromethionine participates in various chemical reactions typical for amino acids, including:
The major products formed from these reactions vary based on conditions but often include modified peptide fragments or derivatives useful in further chemical synthesis.
Trifluoromethionine acts primarily as a prodrug that requires enzymatic conversion to exert its biological effects. The enzyme methionine γ-lyase catalyzes its metabolism, generating toxic metabolites such as carbonothioic difluoride. This mechanism leads to disruption of cellular processes, ultimately resulting in cell death in susceptible organisms .
The specificity of this action makes trifluoromethionine an attractive candidate for targeting certain pathogens while sparing mammalian cells due to the absence of methionine γ-lyase in mammals.
Trifluoromethionine exhibits distinct physical properties due to its fluorinated structure:
Chemical properties include its reactivity profile typical for fluorinated compounds, such as enhanced electrophilicity due to electron-withdrawing fluorines.
Trifluoromethionine has several applications in scientific research:
TFM (chemical formula: C₅H₈F₃NO₂S; systematic name: (2S)-2-amino-4-[(trifluoromethyl)sulfanyl]butanoic acid) shares the core structural features of proteinogenic L-methionine, including the α-amino group, α-carboxylic acid, and chiral center with (S)-configuration. The defining modification occurs at the side chain terminus, where the –SCH₃ group of methionine becomes –SCF₃. This substitution creates a significantly more electronegative and sterically bulkier side chain while maintaining the thioether functionality [3].
Key physicochemical properties include:
Table 1: Fundamental Physicochemical Properties of Trifluoromethionine
Property | Value | Measurement Method |
---|---|---|
Chemical Formula | C₅H₈F₃NO₂S | Empirical formula |
Average Molecular Weight | 203.183 g/mol | Mass spectrometry |
Monoisotopic Mass | 203.02278381 g/mol | High-resolution MS |
Hydrogen Bond Donors | 2 | Computational prediction |
Hydrogen Bond Acceptors | 3 | Computational prediction |
Rotatable Bonds | 5 | Computational analysis |
Topological Polar Surface Area | 63.32 Ų | Computational prediction |
Water Solubility | 12.8 mg/mL | Experimental measurement |
The trifluoromethylthio group (–SCF₃) profoundly influences TFM's electronic properties. Fluorine's strong electron-withdrawing character creates a significant dipole moment and reduces electron density on the sulfur atom, making it less nucleophilic than methionine's thioether. This electronic perturbation underlies TFM's distinctive biochemical behavior compared to its natural counterpart [3].
A critical biochemical property is TFM's role as a metabolic precursor to reactive species. When processed by methionine-metabolizing enzymes like γ-cystathionase (methionine γ-lyase), TFM undergoes α,γ-elimination. This reaction produces trifluoromethanethiol (CF₃SH), which spontaneously decomposes to carbonyl difluoride (COF₂) and hydrogen fluoride. COF₂ is a highly reactive electrophile that cross-links nucleophilic residues (particularly lysine ε-amino groups) in nearby proteins. This mechanism converts TFM from a structural analog into a targeted protein cross-linking agent:
Metabolic activation pathway:TFM → (γ-cystathionase) → CF₃SH + α-ketobutyrate + NH₃CF₃SH → COF₂ + HFCOF₂ + Protein-NH₂ → Protein-NH-CO-NH-Protein (cross-links) [2]
The synthesis and investigation of TFM emerged during the mid-20th century expansion of amino acid analog research. Early interest stemmed from studies of methionine metabolism and the strategic application of fluorine substitution to probe enzymatic mechanisms. Fluorine's unique properties—including its small atomic radius, high electronegativity, and ability to form strong bonds with carbon—made fluorinated amino acids particularly valuable for studying enzyme specificity and catalytic mechanisms without drastically altering molecular geometry [7].
A pivotal advancement occurred in 1983 when researchers discovered that γ-cystathionase (also known as methionine γ-lyase), a pyridoxal-5'-phosphate-dependent enzyme, processes TFM differently than methionine. Instead of producing methylthiol, the enzymatic reaction releases trifluoromethanethiol—a metastable compound that decomposes to carbonyl difluoride. This discovery revealed that TFM functions as a "Trojan horse" inhibitor, generating a highly reactive cross-linking agent within enzyme active sites. This mechanism explained the potent inhibitory effects observed against various enzymes and pathogens, including Entamoeba histolytica, where TFM exposure leads to irreversible enzyme inactivation through protein cross-linking [2].
Table 2: Historical Milestones in Trifluoromethionine Research
Year | Development | Significance |
---|---|---|
Pre-1983 | Synthesis of fluorinated methionine analogs | Established structure-property relationships |
1983 | Discovery of TFM conversion to cross-linker by γ-cystathionase | Revealed unique bioactivation mechanism |
2003 | Identification of anti-amoebic effects of TFM | Demonstrated therapeutic potential against parasites |
2011 | Development of simplified synthetic routes (Shibata) | Improved accessibility for research applications |
2022+ | Exploration in genetic code expansion systems | Extended utility in synthetic biology |
TFM's significance extends beyond its specific biochemical applications to broader themes in bioorganic chemistry. Its development exemplifies the "physicist's approach" to probing biological systems—using strategic atomic substitutions to alter function while preserving structure. This methodology has illuminated fundamental aspects of enzyme mechanism and specificity, particularly regarding sulfur-containing amino acid metabolism. Furthermore, TFM research bridges classical natural product chemistry (studying essential amino acids) with modern mechanistic biochemistry and chemical biology [4] [7].
The emergence of genetic code expansion technology has created new applications for non-canonical amino acids (ncAAs) like TFM. This approach reprograms cells to incorporate engineered amino acids into proteins at specific sites, enabling the creation of proteins with novel chemical properties. TFM's trifluoromethylthio group offers distinctive advantages for this purpose, including enhanced hydrophobicity, significant steric bulk, and unique electronic properties compared to natural hydrophobic residues [6] [7].
Integrating TFM into the genetic code faces two primary challenges:
Recent advances address these limitations through two innovative strategies:
Table 3: Comparison of Trifluoromethionine with Other Non-Canonical Amino Acids in Genetic Code Expansion
Property | Trifluoromethionine | O-Methyltyrosine | p-Azidophenylalanine |
---|---|---|---|
Native Analog | Methionine | Tyrosine | Phenylalanine |
Key Structural Feature | –SCF₃ group | –OCH₃ group | –N₃ group |
Primary Application | Active site probing | Post-translational mimicry | Bioorthogonal conjugation |
Biosynthesis Achieved? | In development | Yes (in bacteria/eukaryotes) | No |
Cellular Toxicity Concern | Moderate (reactive metabolites) | Low | Low |
Unique Advantage | Fluorine label for NMR | Metabolic stability | Rapid click chemistry |
A landmark 2022 study demonstrated the feasibility of engineering autonomous eukaryotic cells capable of biosynthesizing and incorporating ncAAs by introducing methyltransferase enzymes that modify endogenous tyrosine. While this work focused on O-methyltyrosine, it established a paradigm applicable to TFM: coupling biosynthesis pathways with engineered translation machinery. This approach achieves intracellular ncAA concentrations up to 40-fold higher than exogenous feeding, dramatically improving incorporation efficiency. Applied to TFM, this could enable unprecedented applications in mammalian cells and multicellular organisms, including:
The metabolic instability that initially defined TFM's biochemical effects now presents a challenge for its use in genetic code expansion. Intracellular enzymes, particularly those involved in methionine salvage pathways, may prematurely activate TFM before incorporation into proteins. Overcoming this limitation requires either:
These approaches highlight how TFM serves as both a tool for and a target of advanced bioengineering strategies, cementing its role at the frontier of non-natural amino acid research [6] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7